molecular formula C13H15ClN2O2 B12267060 [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B12267060
M. Wt: 266.72 g/mol
InChI Key: LMFRXHDUGOMIMX-UHFFFAOYSA-N
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Description

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol is a chemical compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position, a piperidine ring at the 2-position, and a methanol group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chlorobenzoic acid.

    Substitution Reaction: The benzoxazole ring is then subjected to a substitution reaction with a piperidine derivative to introduce the piperidine ring at the 2-position.

    Introduction of the Methanol Group: Finally, the methanol group is introduced at the 3-position of the piperidine ring through a suitable alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzoxazole ring.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major products include dechlorinated or modified benzoxazole derivatives.

    Substitution: The major products include substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol: can be compared with other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C13H15ClN2O2/c14-10-3-4-12-11(6-10)15-13(18-12)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2

InChI Key

LMFRXHDUGOMIMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)CO

Origin of Product

United States

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